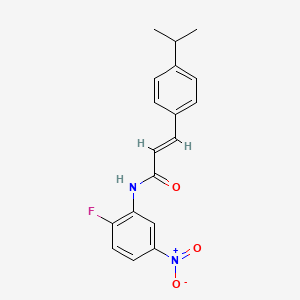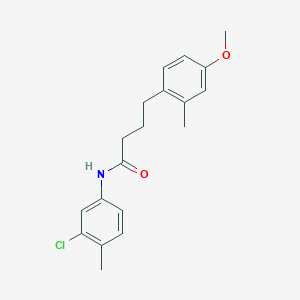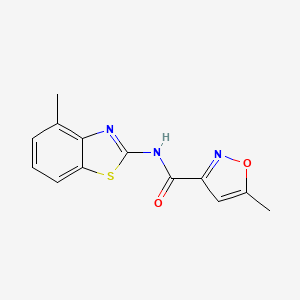![molecular formula C20H26N2O3 B5724660 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide, also known as A-804598, is a selective antagonist of P2X7 receptors. These receptors are found in immune cells, including microglia and macrophages, and play a key role in inflammatory responses. A-804598 has shown promise as a potential therapeutic target for various inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and chronic pain.
作用机制
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide works by selectively blocking P2X7 receptors. These receptors are involved in the activation of inflammasomes, which are complexes that initiate the inflammatory response. By blocking P2X7 receptors, this compound can reduce the activation of inflammasomes and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce inflammation and demyelination in animal models of multiple sclerosis, and has been shown to inhibit the release of pro-inflammatory cytokines in models of chronic pain. Additionally, this compound has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target these receptors without affecting other receptors or systems in the body. However, one limitation is that this compound may not be effective in all inflammatory diseases, as the role of P2X7 receptors may vary depending on the disease.
未来方向
There are a number of potential future directions for research on 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide. One area of focus could be on developing more potent and selective P2X7 receptor antagonists. Additionally, research could be done to better understand the role of P2X7 receptors in different inflammatory diseases, and to determine which diseases may be most responsive to treatment with this compound. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
合成方法
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethylpyridine with tert-butyl bromoacetate to form 2-tert-butyl-6-methylpyridine-3,5-dicarboxylate. This compound is then reacted with sodium hydride and 3,4-dimethoxybenzyl bromide to form this compound.
科学研究应用
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been extensively studied for its potential therapeutic applications. In animal models of multiple sclerosis, this compound has been shown to reduce inflammation and demyelination. It has also been studied for its potential use in treating chronic pain, as it can inhibit the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
属性
IUPAC Name |
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-20(2,3)18-13-15(9-11-21-18)19(23)22-10-8-14-6-7-16(24-4)17(12-14)25-5/h6-7,9,11-13H,8,10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQGXXFAQCKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)



![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)



![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)

